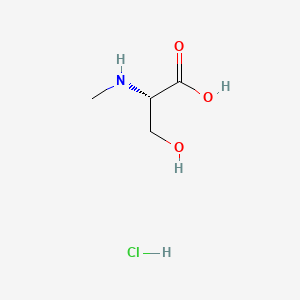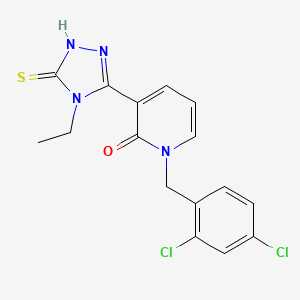![molecular formula C16H18N6S B2375935 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380169-61-7](/img/structure/B2375935.png)
3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The complex structure of this molecule suggests it could play a role in biological systems, potentially interacting with a variety of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile often starts with the preparation of key intermediate compounds, such as substituted pyrazine and azetidinyl derivatives.
Cyclopentathiazolylmethylamine: : Reacting a 4H-cyclopenta[d][1,3]thiazole derivative with methylamine under controlled conditions forms the thiazolylmethyl(methyl)amino intermediate.
Final Coupling: : The final step involves coupling the azetidinyl and pyrazine intermediates under specific conditions, including the use of appropriate solvents (like acetonitrile), catalysts (such as palladium), and reaction times to ensure a high yield.
Industrial Production Methods
For large-scale production, industry-standard methods like flow chemistry and automated synthesis are applied. This ensures consistency, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the thiazole ring, using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions can occur at the nitrile group, transforming it into primary amines under reducing conditions such as using lithium aluminum hydride.
Substitution: : Nucleophilic substitutions are possible, particularly at the pyrazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
Depending on the reaction type, major products could include oxidized or reduced derivatives, or substituted products where different functional groups are attached.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structural features offer versatility in creating new chemical entities.
Biology
The molecule might interact with biomolecules, affecting cellular pathways and possibly serving as a lead compound in drug discovery. It could bind to specific proteins or receptors, influencing biological processes.
Medicine
Potential applications include the development of new pharmaceuticals. Its interactions with biological targets may make it a candidate for treating certain diseases, such as cancers or neurological disorders.
Industry
Beyond medical applications, the compound could be used in creating new materials with specific properties, like conductive polymers or novel catalysts.
Mechanism of Action
The exact mechanism by which 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile exerts its effects is complex and depends on the context of its use.
Molecular Targets: : It may interact with proteins, enzymes, or DNA, altering their function.
Pathways: : Influences signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : Its multi-ring structure and diverse functional groups distinguish it from simpler analogs.
Functional Versatility: : Its ability to undergo various chemical reactions makes it unique.
Similar Compounds
Cyclopenta[d][1,3]thiazole derivatives: : Similar backbone structures but different functional groups.
Pyrazine derivatives: : These compounds share the pyrazine core but vary in substituent patterns.
Azetidinyl compounds: : Compounds with azetidine rings but differing side chains and functional groups.
Properties
IUPAC Name |
3-[3-[5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-21(10-15-20-12-3-2-4-14(12)23-15)11-8-22(9-11)16-13(7-17)18-5-6-19-16/h5-6,11H,2-4,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTRQZPBCLRBLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(S1)CCC2)C3CN(C3)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
![ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate](/img/structure/B2375859.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)


![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2375870.png)

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)
